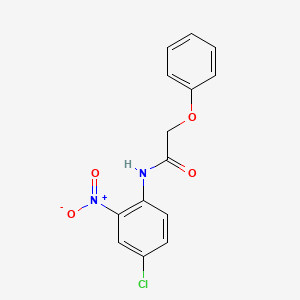![molecular formula C22H28O4 B5035564 4-[4-(2-tert-butylphenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B5035564.png)
4-[4-(2-tert-butylphenoxy)butoxy]-3-methoxybenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(2-tert-butylphenoxy)butoxy]-3-methoxybenzaldehyde is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as 'TBX', and it has been synthesized using various methods. In
作用機序
The mechanism of action of 4-[4-(2-tert-butylphenoxy)butoxy]-3-methoxybenzaldehyde involves the inhibition of specific enzymes and proteins that play a crucial role in the development and progression of various diseases. TBX has been found to inhibit the activity of tyrosine kinase, which is involved in the growth and proliferation of cancer cells. TBX also inhibits the activity of acetylcholinesterase, which is involved in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[4-(2-tert-butylphenoxy)butoxy]-3-methoxybenzaldehyde are diverse and depend on the specific application. TBX has been found to induce apoptosis in cancer cells, which leads to the inhibition of tumor growth. TBX has also been found to inhibit angiogenesis, which is the process of developing new blood vessels. Inhibition of angiogenesis is essential in preventing the growth and spread of cancer cells. In addition, TBX has been found to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
The advantages of using 4-[4-(2-tert-butylphenoxy)butoxy]-3-methoxybenzaldehyde in lab experiments include its high potency and selectivity. TBX has been found to be effective in low concentrations, which makes it an ideal candidate for use in various assays. However, the limitations of using TBX in lab experiments include its limited solubility in aqueous solutions, which can make it challenging to work with.
将来の方向性
There are several future directions for research on 4-[4-(2-tert-butylphenoxy)butoxy]-3-methoxybenzaldehyde. One area of research is the development of new synthesis methods that can produce TBX in larger quantities and with higher purity. Another area of research is the investigation of the potential applications of TBX in treating other diseases, such as Parkinson's disease and diabetes. Additionally, further studies are needed to explore the mechanism of action of TBX and its potential side effects.
Conclusion:
In conclusion, 4-[4-(2-tert-butylphenoxy)butoxy]-3-methoxybenzaldehyde is a chemical compound with significant potential in scientific research. Its applications in cancer research, Alzheimer's disease, and other diseases make it a promising candidate for further investigation. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research on TBX have been discussed in this paper. The results of these studies could lead to the development of new treatments and therapies for various diseases.
合成法
The synthesis of 4-[4-(2-tert-butylphenoxy)butoxy]-3-methoxybenzaldehyde has been achieved using different methods. One of the most common methods is the reaction between 4-hydroxy-3-methoxybenzaldehyde and 2-tert-butylphenol in the presence of sodium hydride and 1,4-dibromobutane. This reaction produces the intermediate 4-[4-(2-tert-butylphenoxy)butoxy]-3-methoxybenzaldehyde, which is then converted to the final product using various techniques.
科学的研究の応用
4-[4-(2-tert-butylphenoxy)butoxy]-3-methoxybenzaldehyde has shown potential in various scientific research applications. One of the most significant applications is in the field of cancer research. Studies have shown that TBX inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. TBX has also been found to be effective in treating various other diseases, including Alzheimer's disease, Parkinson's disease, and diabetes.
特性
IUPAC Name |
4-[4-(2-tert-butylphenoxy)butoxy]-3-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O4/c1-22(2,3)18-9-5-6-10-19(18)25-13-7-8-14-26-20-12-11-17(16-23)15-21(20)24-4/h5-6,9-12,15-16H,7-8,13-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IURPYKNYTIPSTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OCCCCOC2=C(C=C(C=C2)C=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methyl-N-[2-(4-phenyl-1-piperazinyl)ethyl]benzamide hydrochloride](/img/structure/B5035481.png)
![ethyl N-(3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-N-methylglycinate](/img/structure/B5035488.png)

![6-{[(2,3-dimethylphenyl)amino]carbonyl}-2,5-diphenyl-3-cyclohexene-1-carboxylic acid](/img/structure/B5035494.png)
![2-amino-4-(4-biphenylyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B5035504.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide](/img/structure/B5035511.png)
![N-{[(4-sec-butylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5035525.png)
![5-[(4-cyclohexylphenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B5035536.png)
![N-(4-{[(2,4-dimethoxyphenyl)amino]sulfonyl}phenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5035540.png)
![1-(2-fluorophenyl)-5-{[(2-methylphenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5035561.png)
![N-[4-({[3-(acetylamino)phenyl]amino}carbonyl)phenyl]-4-methylbenzamide](/img/structure/B5035572.png)
![1-chloro-2-ethyl-4-[4-(3-methoxyphenoxy)butoxy]benzene](/img/structure/B5035578.png)
![methyl N-{4-chloro-6-[(4-isopropylphenyl)amino]-1,3,5-triazin-2-yl}glycinate](/img/structure/B5035584.png)
![5-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-1-(2-furylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5035592.png)